molecular formula C8H9F3O B14176340 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol CAS No. 880256-63-3

7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol

Cat. No.: B14176340
CAS No.: 880256-63-3
M. Wt: 178.15 g/mol
InChI Key: LMDYZLIKOVADAP-UHFFFAOYSA-N
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Description

7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, an alkyne, and an alcohol functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated alkyne with a suitable alcohol under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups allow for diverse chemical modifications. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-one: Similar structure but with a ketone group instead of an alcohol.

    7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-amine: Contains an amine group instead of an alcohol.

    7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-thiol: Contains a thiol group instead of an alcohol.

Uniqueness

7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is unique due to its combination of a trifluoromethyl group, an alkyne, and an alcohol. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.

Properties

CAS No.

880256-63-3

Molecular Formula

C8H9F3O

Molecular Weight

178.15 g/mol

IUPAC Name

7,7,7-trifluoro-2-methylhept-5-en-3-yn-2-ol

InChI

InChI=1S/C8H9F3O/c1-7(2,12)5-3-4-6-8(9,10)11/h4,6,12H,1-2H3

InChI Key

LMDYZLIKOVADAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=CC(F)(F)F)O

Origin of Product

United States

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